molecular formula C12H16 B144356 1-Propan-2-yl-2,3-dihydro-1H-indene CAS No. 137823-73-5

1-Propan-2-yl-2,3-dihydro-1H-indene

Cat. No.: B144356
CAS No.: 137823-73-5
M. Wt: 160.25 g/mol
InChI Key: FLUHDWXWFRCIFJ-UHFFFAOYSA-N
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Description

1-Propan-2-yl-2,3-dihydro-1H-indene (IUPAC name: 1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine) is a bicyclic organic compound comprising a 2,3-dihydro-1H-indene core substituted at the 5-position with a propan-2-amine group. The indane scaffold combines a benzene ring fused with a cyclopentane ring, enabling structural versatility for medicinal and synthetic applications . Its pharmacological relevance stems from the amine substituent, which modulates lipophilicity and bioactivity, distinguishing it from other dihydroindene derivatives.

Properties

CAS No.

137823-73-5

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

1-propan-2-yl-2,3-dihydro-1H-indene

InChI

InChI=1S/C12H16/c1-9(2)11-8-7-10-5-3-4-6-12(10)11/h3-6,9,11H,7-8H2,1-2H3

InChI Key

FLUHDWXWFRCIFJ-UHFFFAOYSA-N

SMILES

CC(C)C1CCC2=CC=CC=C12

Canonical SMILES

CC(C)C1CCC2=CC=CC=C12

Synonyms

1H-Indene,2,3-dihydro-1-(1-methylethyl)-,(+)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The biological and chemical properties of 1-propan-2-yl-2,3-dihydro-1H-indene are influenced by its substituents and core structure. Below is a detailed comparison with similar compounds:

Antiproliferative Dihydroindene Derivatives
  • 4,5,6-Trimethoxy-2,3-dihydro-1H-indene Derivatives (e.g., 12d, 12q) :
    • Structure : These derivatives feature a trimethoxy-substituted indane core linked to aromatic B rings (e.g., 4-hydroxy-3-methoxyphenyl in 12d).
    • Activity : Exhibit potent antiproliferative effects (78.82–83.61% inhibition at 0.1 mM) by inhibiting tubulin polymerization. Electron-donating groups on the B ring enhance activity compared to electron-withdrawing groups .
    • Comparison : Unlike this compound, these compounds lack an amine substituent, relying on methoxy groups for bioactivity. The amine group in 1-propan-2-yl may confer distinct target selectivity or pharmacokinetic profiles.
Natural Products: Diaporindenes A–D
  • Structure : Feature a 2,3-dihydro-1H-indene ring fused with a 1,4-benzodioxan moiety .
  • Comparison : The benzodioxan moiety in diaporindenes introduces additional steric bulk and polarity, contrasting with the simpler amine substituent in this compound.
Anti-Tuberculosis Agents
  • 4-Linked 2,3-Dihydro-1H-indene Derivatives (Compounds 7–13): Structure: Lipophilic analogs with substituents at the 4-position of the indane core. Activity: Exhibit potent activity against Mycobacterium tuberculosis (comparable to bedaquiline) .
Cathinone Derivatives
  • 1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone (Indapyrophenidone): Structure: A cathinone analog with a pyrrolidine-substituted indane core . Activity: Acts as a psychoactive substance, likely via monoamine transporter inhibition. Comparison: The propan-2-amine group in this compound may confer stimulant properties similar to cathinones but with distinct metabolic stability due to reduced β-keto group susceptibility.
Clinical Candidate: LY186641
  • Structure : A diarylsulfonylurea with a 2,3-dihydro-1H-indene-5-sulfonamide group .
  • Activity : Demonstrated dose-limiting methemoglobinemia in Phase I trials, highlighting substituent-dependent toxicity.
  • Comparison : The sulfonamide group in LY186641 contributes to redox-related toxicity, whereas the amine group in this compound may avoid such issues but could pose CNS-related risks.

Structure-Activity Relationships (SAR) and Key Findings

Compound Class Key Substituents Bioactivity/Toxicity Source
This compound 5-position propan-2-amine Psychoactive potential, stimulant
4,5,6-Trimethoxy derivatives Methoxy groups, aromatic B rings Tubulin inhibition (IC50 ~0.1 mM)
Diaporindenes A–D 1,4-Benzodioxan moiety Anti-inflammatory (NO inhibition)
4-Linked anti-TB compounds Lipophilic 4-position substituents Anti-mycobacterial activity
Cathinone analogs Pyrrolidine/amine groups Monoamine transporter modulation
LY186641 Sulfonamide group Methemoglobinemia (dose-limiting)

Key Observations :

  • Substituent Position : Activity is highly position-dependent. For example, 4-linked substituents enhance anti-TB activity, while 5-position amines may favor CNS effects.
  • Electron Effects : Electron-donating groups (e.g., methoxy) enhance tubulin inhibition, whereas electron-withdrawing groups reduce potency .
  • Lipophilicity : Amine groups reduce LogD compared to methoxy or aryl substituents, impacting blood-brain barrier penetration and toxicity .

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